molecular formula C8H14N2O4 B2770662 Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate CAS No. 1791250-70-8

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate

Cat. No.: B2770662
CAS No.: 1791250-70-8
M. Wt: 202.21
InChI Key: VXCOMUODVMYKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is a carbamate derivative featuring a 1,3-oxazolidin-2-one ring linked via a propyl chain to a methyl carbamate group. This compound is structurally significant in medicinal chemistry, particularly as a precursor or intermediate in synthesizing bioactive molecules. The oxazolidinone moiety is known for its role in enhancing metabolic stability and binding affinity in pharmaceuticals, such as anticoagulants and antimicrobial agents . For example, it shares structural motifs with intermediates used in the synthesis of rivaroxaban, a Factor Xa inhibitor .

Properties

IUPAC Name

methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)9-3-2-4-10-5-6-14-8(10)12/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOMUODVMYKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCN1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1791250-70-8
Record name methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and General Procedure

The foundational method for synthesizing oxazolidinone derivatives involves a one-step coupling reaction between a carbamate and a halogenated acetamide precursor, as detailed in the patent US7087784B2. For Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate, this approach entails reacting methyl N-(3-chloropropyl)carbamate with a lithium alkoxide base in a polar aprotic solvent. The base deprotonates the carbamate, initiating a nucleophilic substitution at the γ-position of the chloropropyl group, followed by intramolecular cyclization to form the oxazolidinone ring.

Typical Reaction Conditions

  • Base : Lithium tert-butoxide (1.5–3.0 equivalents)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 15–25°C
  • Time : 16–24 hours

Example Synthesis
A slurry of methyl N-(3-chloropropyl)carbamate (3.43 mol) in THF is treated with lithium tert-butoxide (3.0 equivalents) and methanol (2.0 equivalents) at 20°C. After 21 hours, the mixture is quenched with saturated ammonium chloride, extracted with methylene chloride, and crystallized from ethyl acetate to yield the title compound (72.9%).

Optimization and Substrate Scope

The choice of base significantly impacts yield. Strong bases with a pKₐ (DMSO) >12, such as lithium hexamethyldisilazide, enhance deprotonation efficiency but may promote side reactions. Substituting the chloropropyl group with bromopropyl analogs increases reactivity but necessitates lower temperatures (5–10°C) to suppress elimination.

Hypervalent Iodine-Mediated Cyclization

IBX-Driven Oxidative Cyclization

A complementary route, adapted from HIV protease inhibitor syntheses, employs 2-iodoxybenzoic acid (IBX) to cyclize carbamate precursors. Methyl N-(3-hydroxypropyl)carbamate undergoes oxidation with IBX in a THF/DMSO (10:1) mixture at 90°C, forming the oxazolidinone via a radical intermediate.

Reaction Parameters

  • Oxidizing Agent : IBX (1.2 equivalents)
  • Solvent : THF/DMSO
  • Temperature : 90°C
  • Time : 24 hours

Yield and Limitations
This method affords moderate yields (37–65%) and is sensitive to steric hindrance. Electron-donating groups on the carbamate improve cyclization efficiency, while bulky substituents reduce ring closure rates.

Gold-Catalyzed Rearrangement of Propargylic Carbamates

Au(I)-Mediated Cycloisomerization

Recent advances in transition metal catalysis, as reported in PMC4412212, enable the synthesis of oxazolidinones via gold(I)-catalyzed rearrangements. Propargylic carbamates, such as methyl N-(propargyl)carbamate, undergo cycloisomerization in the presence of a cationic Au(I) complex (e.g., Ph₃PAuNTf₂) to form 5-methylene oxazolidinones. Hydrogenation of the exocyclic double bond yields the saturated target compound.

Standard Protocol

  • Catalyst : Ph₃PAuNTf₂ (5 mol%)
  • Solvent : Acetonitrile/water (5:1)
  • Temperature : 23°C
  • Time : 1 hour

Post-Modification
The intermediate 5-methylene oxazolidinone is hydrogenated using H₂/Pd-C in methanol, achieving quantitative reduction. This two-step sequence provides an overall yield of 68–75%.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages Limitations
Lithium alkoxide coupling 72.9% Mild (15–25°C) High yield, scalable Requires stoichiometric strong base
IBX cyclization 65% High temp (90°C) Avoids strong bases Moderate yield, long reaction time
Au(I) catalysis 75% Ambient temperature Rapid, atom-economical Requires expensive catalyst

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the carbamate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can produce a variety of carbamate analogs.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxazolidinone derivatives, including methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate. Research indicates that compounds with oxazolidinone structures exhibit significant activity against various Gram-positive and some Gram-negative bacteria. For instance, a study demonstrated that specific derivatives could inhibit the growth of resistant strains of Staphylococcus aureus and Enterococcus faecium .

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) of this compound has been investigated to optimize its antibacterial efficacy. Variations in substituents on the oxazolidinone ring have shown to influence the compound's potency and selectivity against bacterial targets .

Drug Development

This compound serves as a lead compound for developing new antibiotics. The modifications of its structure have led to the synthesis of novel analogs that exhibit improved pharmacokinetic properties and reduced toxicity .

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer synthesis. Its carbamate functionality allows it to act as a monomer in the production of biodegradable polymers. These polymers can be utilized in various applications, including drug delivery systems and environmentally friendly packaging materials .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions has also been investigated. These metal-carbamate complexes can exhibit unique catalytic properties, making them suitable for applications in organic synthesis and catalysis .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Enterococcus faecium16 µg/mL
Escherichia coli32 µg/mL

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on ActivityReference
Addition of methyl groupIncreased potency
Substitution with halogensEnhanced selectivity
Alteration of oxazolidinone ringImproved stability

Case Study 1: Development of New Antibiotics

A research group focused on synthesizing derivatives of methyl N-[3-(2-oxo-1,3-oxazolidin-3-yld)propyl]carbamate to combat antibiotic resistance. They reported several analogs with enhanced activity against multidrug-resistant strains, demonstrating the compound's potential as a scaffold for new antibiotic development .

Case Study 2: Biodegradable Polymer Synthesis

Another study explored the use of methyl N-[3-(2-oxo-1,3-oxazolidin-3-yld)propyl]carbamate in creating biodegradable polymers. The resulting materials showed promising mechanical properties and degradation rates suitable for medical applications such as sutures and drug delivery systems .

Mechanism of Action

The mechanism of action of Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Oxazolidinone Moieties

a) N-[3-(2-Oxo-1,3-Oxazolidin-3-yl)Propyl]Acetamide
  • Structural Features : Replaces the methyl carbamate group with an acetamide (-NHCOCH₃).
  • Applications: Limited data on biological activity, but structural simplicity makes it a candidate for derivatization studies .
b) 2,2,2-Trifluoroethyl N-[3-(2-Oxo-1,3-Oxazolidin-3-yl)Phenyl]Carbamate
  • Structural Features : Incorporates a trifluoroethyl carbamate and a phenyl linker instead of a propyl chain.
  • Key Differences : The trifluoroethyl group enhances lipophilicity and metabolic stability, while the aromatic phenyl ring may improve π-π stacking interactions in target binding .
  • Applications: Potential use in fluorinated drug candidates due to improved pharmacokinetics.

Carbamate Derivatives with Heterocyclic Modifications

a) tert-Butyl N-[3-(5-Chloro-2-Oxo-3H-Benzimidazol-1-yl)Propyl]Carbamate
  • Structural Features: Replaces the oxazolidinone with a benzimidazolone ring and introduces a chlorine substituent.
  • The tert-butyl group provides steric protection during synthesis .
  • Applications : Investigated as a kinase inhibitor scaffold in oncology research .
b) Ethyl Methyl{3-Phenyl-3-[4-(Trifluoromethyl)Phenoxy]Propyl}Carbamate
  • Structural Features: Contains a trifluoromethylphenoxy group and a phenyl-substituted propyl chain.
  • Key Differences : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism. The aromatic systems enhance target affinity in CNS or anti-inflammatory applications .

Piperazine-Containing Analogues

a) Methyl 2-(Piperazin-1-yl)Pyrimidine-5-Carboxylate Hydrochloride
  • Structural Features : Combines a piperazine ring with a pyrimidine-carboxylate core.
  • Key Differences : The piperazine moiety introduces basicity, improving water solubility and bioavailability. The pyrimidine ring enables hydrogen bonding with enzymes like dihydrofolate reductase .
  • Applications : Explored in antibacterial and antiviral therapies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Pharmacological Relevance References
Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate C₈H₁₄N₂O₃ 186.10 Oxazolidinone + methyl carbamate Anticoagulant intermediate
N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide C₈H₁₄N₂O₂ 170.21 Oxazolidinone + acetamide Synthetic intermediate
2,2,2-Trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate C₁₂H₁₁F₃N₂O₃ 288.22 Trifluoroethyl carbamate + phenyl linker Fluorinated drug candidate
tert-Butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate C₁₅H₁₉ClN₄O₃ 338.79 Benzimidazolone + tert-butyl carbamate Kinase inhibitor scaffold
Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate C₂₁H₂₂F₃NO₃ 393.40 Trifluoromethylphenoxy + aromatic propyl chain CNS/anti-inflammatory candidate
Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride C₁₀H₁₅ClN₄O₂ 270.71 Piperazine + pyrimidine-carboxylate Antibacterial/antiviral agent

Biological Activity

Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate is a compound that has garnered attention for its unique oxazolidinone ring structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1791250-70-8
  • Molecular Formula : C8H14N2O4
  • Molecular Weight : 202.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidinone ring structure allows it to inhibit bacterial protein synthesis, which is a key mechanism for its antimicrobial properties. This inhibition occurs through binding to the bacterial ribosome, preventing the formation of peptide bonds during translation.

Antimicrobial Activity

Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes its activity against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest that the compound may serve as a potential lead in the development of new antibiotics.

Antitumor Activity

In addition to its antimicrobial effects, preliminary studies have suggested that this compound may exhibit antitumor properties. Research involving cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) demonstrated cytotoxic effects at higher concentrations. The compound appears to induce apoptosis in cancer cells, although further studies are required to elucidate the precise mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxazolidinones showed enhanced activity against multi-drug resistant strains of Staphylococcus aureus, indicating a promising avenue for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro experiments revealed that this compound could inhibit cell proliferation in various cancer cell lines. The IC50 values ranged from 10 to 20 µM, demonstrating significant potential for further exploration in cancer therapy .
  • Structure–Activity Relationship (SAR) : Research investigating the SAR of oxazolidinones highlighted the importance of the oxazolidinone ring and carbamate moiety in enhancing biological activity. Modifications to these groups were found to significantly affect both antimicrobial and antitumor efficacy .

Q & A

Q. What are the optimal synthetic routes for Methyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]carbamate, and how can reaction conditions be optimized?

The synthesis typically involves two key steps: (1) formation of the oxazolidinone ring via cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions, and (2) coupling the oxazolidinone derivative with a propyl linker and methyl carbamate group. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during carbamate formation to minimize side reactions.
  • Catalyst selection : Use coupling agents like EDCI/HOBt for efficient amide bond formation.
  • Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the oxazolidinone ring (δ ~4.0–4.5 ppm for oxazolidinone protons) and carbamate carbonyl (δ ~155–160 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]+^+ for C9_9H15_{15}N2_2O4_4: 227.1028).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions or impurity profiles. Methodological approaches include:

  • Dose-response validation : Perform IC50_{50}/EC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds.
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolysis of the carbamate group) that may interfere with bioactivity .
  • Orthogonal assays : Combine enzymatic assays (e.g., inhibition of DPP-IV) with cell-based viability tests to rule off-target effects .

Q. What computational strategies are effective in studying the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., oxazolidinone-binding kinases).
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water model) to assess binding stability.
  • QSAR modeling : Corporate substituent effects (e.g., propyl chain length) to predict activity against related targets .

Q. How can structural analogs be designed to improve pharmacokinetic properties?

Modifications focus on enhancing solubility and metabolic stability:

  • Table: Structural Analogs and Key Modifications

    AnalogModificationImpact
    Ethyl carbamate derivativeLonger alkyl chainIncreased lipophilicity
    Trifluoroethyl carbamateElectron-withdrawing groupEnhanced metabolic stability
    Piperidine-linked oxazolidinoneRigid heterocycleImproved target selectivity
  • In vitro ADME : Assess logP (shake-flask method) and microsomal stability (human liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for this compound?

  • Refinement software : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned crystals .
  • Validation tools : Check using PLATON’s ADDSYM to detect missed symmetry elements.
  • Data deposition : Cross-reference with Cambridge Structural Database (CSD) entries for similar carbamates .

Methodological Recommendations

Q. What experimental controls are critical for biological activity studies?

  • Positive controls : Include known oxazolidinone-based inhibitors (e.g., linezolid for bacterial targets).
  • Solvent controls : Test DMSO/vehicle effects at concentrations ≤0.1%.
  • Counter-screens : Evaluate cytotoxicity (e.g., MTT assay) to distinguish specific activity from general toxicity .

Q. How can reaction intermediates be stabilized during synthesis?

  • Low-temperature quenching : Add cold aqueous NaHCO3_3 to halt exothermic steps.
  • Protecting groups : Use tert-butyl carbamates for amine protection during oxazolidinone formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.